N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide
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Overview
Description
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties . The structure of this compound consists of a cinnamamide moiety linked to a morpholinopyrimidine core, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. This can be achieved through the reaction of 4-methyl-6-chloropyrimidine with morpholine under suitable conditions . The resulting intermediate is then coupled with cinnamamide using appropriate coupling reagents and conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. In anti-inflammatory applications, it inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of nitric oxide and prostaglandins . In anticancer applications, the compound induces apoptosis in cancer cells by generating reactive oxygen species, leading to mitochondrial membrane potential loss and DNA degradation .
Comparison with Similar Compounds
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)cinnamamide can be compared with other morpholinopyrimidine derivatives, such as:
4-methyl-6-morpholinopyrimidine: This compound shares the morpholinopyrimidine core but lacks the cinnamamide moiety, resulting in different biological activities.
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: This derivative has a similar core structure but different substituents, leading to variations in anti-inflammatory and anticancer properties.
Properties
IUPAC Name |
(E)-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-15-13-18(23-9-11-25-12-10-23)22-17(21-15)14-20-19(24)8-7-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,20,24)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUPUKBFWJRRFR-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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